![molecular formula C16H21NO2S2 B1663795 N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide CAS No. 211311-66-9](/img/structure/B1663795.png)
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was initially developed as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and psoriasis. However, recent studies have shown that TAK-715 may have broader applications in various fields of scientific research.
Scientific Research Applications
Biocatalysis in Drug Metabolism
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide has been applied in the field of drug metabolism using biocatalysis. A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of related compounds for structural characterization by nuclear magnetic resonance spectroscopy. This approach supports full structure characterization and aids in monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).
Synthesis and Therapeutic Potential
A convenient approach for the synthesis of thiophene sulfonamide derivatives, closely related to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, has been reported. These compounds have been studied for their urease inhibition, hemolytic, and antibacterial activities, highlighting their potential as therapeutic agents (Noreen et al., 2017).
Chemical Synthesis Techniques
Research has also focused on the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which are structurally similar to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide. These studies contribute to the development of new chemical synthesis techniques, expanding the applications of sulfonamide compounds (Han, 2010).
Antimicrobial and Antifungal Activities
Research on novel functionalized N-sulfonates, including compounds similar to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, has shown significant antimicrobial and antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents (Fadda et al., 2016).
Applications in Organic Chemistry
The compound has been utilized in organic chemistry for the preparation of dianions from related sulfonamides, aiding in the synthesis of various substituted thiophene-2-sulfonamides (Graham & Scholz, 1991).
Cerebrovascular Research
Research has explored the cerebrovasodilatation effects of related sulfonamide compounds, providing insights into the potential use of these compounds in treating neurological disorders (Barnish et al., 1981).
Receptor Antagonist Research
The compound has been used in the synthesis of endothelin receptor antagonists, showcasing its utility in the development of treatments for various medical conditions (Raju et al., 1997).
properties
CAS RN |
211311-66-9 |
|---|---|
Product Name |
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide |
Molecular Formula |
C16H21NO2S2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C16H21NO2S2/c1-12(2)21(18,19)17-10-13(3)14-4-6-15(7-5-14)16-8-9-20-11-16/h4-9,11-13,17H,10H2,1-3H3 |
InChI Key |
QFAUPDBCVKBKSH-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
synonyms |
LY-392098; N-2-(4-(3-Thienyl)phenyl)propyl 2-propanesulfonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



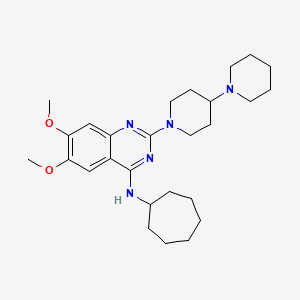

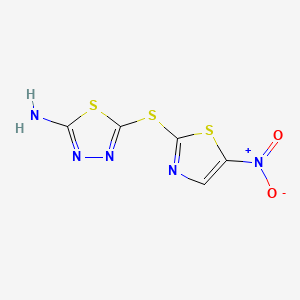
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)
![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1663719.png)
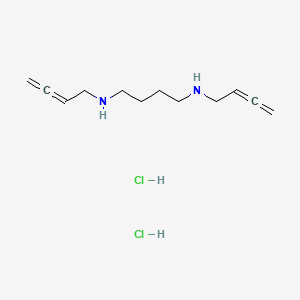
![4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B1663723.png)

![4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid](/img/structure/B1663725.png)
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)
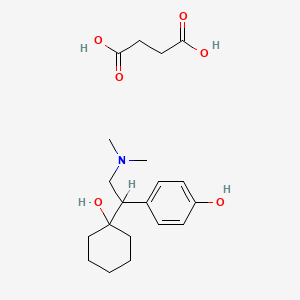
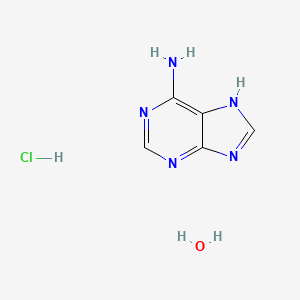
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B1663735.png)